sodium2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate
Description
Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate is a sodium salt derivative of a 1,2,4-triazole-containing compound. The 1,2,4-triazole core is substituted with methyl groups at the 1- and 5-positions, linked to an acetate moiety via the 3-position of the triazole ring. This structure shares similarities with other triazole-acetate derivatives, which are frequently explored for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The sodium counterion likely enhances aqueous solubility, making it suitable for pharmaceutical or industrial applications.
Properties
Molecular Formula |
C6H8N3NaO2 |
|---|---|
Molecular Weight |
177.14 g/mol |
IUPAC Name |
sodium;2-(1,5-dimethyl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2.Na/c1-4-7-5(3-6(10)11)8-9(4)2;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
PNULWYYNJDXPGT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=NN1C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of hydrogenated triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate and related compounds:
Key Observations:
Substituent Effects :
- The 1,5-dimethyl groups in the sodium compound likely increase steric hindrance and lipophilicity compared to bulkier substituents like diphenyl () or benzodiazepine-fused systems (). This may influence bioavailability and target binding.
- Thio vs. Oxygen Linkages : Sulfur-containing derivatives (e.g., thioacetates in ) exhibit distinct electronic properties and metabolic stability compared to oxygen-based linkages .
Counterion Impact :
- Sodium and potassium salts () improve solubility for systemic delivery, whereas ethyl/alkyl esters () may enhance membrane permeability due to increased lipophilicity.
Biological Activity: Antiviral Potential: Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate derivatives showed activity against HSV-1 (50% plaque reduction at 80 mM) . Antimicrobial Activity: Diphenyl-substituted triazole-thioacetates were synthesized for antimicrobial evaluation . Hepatoprotective Effects: Potassium 2-((4-amino-5-(morpholinomethyl)...acetate demonstrated anti-inflammatory effects in liver models .
Biological Activity
Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Synthesis
The synthesis of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate typically involves the nucleophilic substitution reaction of 1,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction can be summarized as follows:
This method allows for high yields and purity when optimized for both laboratory and industrial scales.
Biological Properties
Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. For instance, studies have demonstrated higher inhibition rates against fungi compared to traditional antifungal agents like metronidazole .
Anticancer Potential
Preliminary studies suggest that sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate may exhibit anticancer properties. The mechanism appears to involve the modulation of enzyme activity and interference with nucleic acid synthesis within cancer cells .
Enzyme Inhibition
The compound's triazole ring structure allows it to form hydrogen bonds and coordinate with metal ions. This interaction can inhibit specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders .
The biological activity of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate is largely attributed to its ability to interact with molecular targets within cells:
- Enzyme Modulation : The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
- Nucleic Acid Interaction : It may interfere with DNA and RNA synthesis through its binding capabilities.
- Metal Ion Coordination : By coordinating with metal ions essential for enzyme function, it disrupts various biochemical pathways.
Applications
Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate has potential applications across multiple fields:
| Field | Application |
|---|---|
| Medicine | Investigated as a potential treatment for infections and cancer due to its bioactivity. |
| Agriculture | Possible use in developing agrochemicals due to its antimicrobial properties. |
| Industrial Chemistry | Utilized in the synthesis of new materials and as a corrosion inhibitor. |
Case Studies
Several studies have highlighted the efficacy of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate:
- Antimicrobial Efficacy Study : A study demonstrated that this compound showed superior antifungal activity compared to standard treatments (e.g., metronidazole), highlighting its potential as a new therapeutic agent .
- Cancer Research : In vitro studies indicated that sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
